2-[7,7-DIMETHYL-2,5-DIOXO-4-(THIOPHEN-2-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE
Overview
Description
2-[7,7-DIMETHYL-2,5-DIOXO-4-(THIOPHEN-2-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE is a complex organic compound that features a unique structure combining a hexahydroquinoline moiety with a benzothiophene ring
Preparation Methods
The synthesis of 2-[7,7-DIMETHYL-2,5-DIOXO-4-(THIOPHEN-2-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE can be achieved through a multi-step process. One common method involves the use of a one-pot four-component reaction, which is catalyzed by silica-based sulfonic acid under solvent-free conditions . This approach is advantageous due to its efficiency and eco-friendliness, as it avoids the use of organic solvents and minimizes waste.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of the thienyl and benzothiophene rings allows for oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The carbonyl groups in the hexahydroquinoline moiety can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonitrile group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[7,7-DIMETHYL-2,5-DIOXO-4-(THIOPHEN-2-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anti-cancer, or neuroprotective agent, although further research is needed to confirm these effects.
Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of 2-[7,7-DIMETHYL-2,5-DIOXO-4-(THIOPHEN-2-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve modulation of oxidative stress, inflammation, and cell signaling pathways.
Comparison with Similar Compounds
When compared to similar compounds, 2-[7,7-DIMETHYL-2,5-DIOXO-4-(THIOPHEN-2-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE stands out due to its unique combination of structural features. Similar compounds include:
2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolines: These compounds share the hexahydroquinoline core but lack the benzothiophene ring.
Benzothiophene derivatives: These compounds contain the benzothiophene ring but do not have the hexahydroquinoline moiety.
The uniqueness of this compound lies in its ability to combine these two structural motifs, potentially leading to novel properties and applications.
Properties
IUPAC Name |
2-(7,7-dimethyl-2,5-dioxo-4-thiophen-2-yl-3,4,6,8-tetrahydroquinolin-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2S2/c1-24(2)11-17-22(18(27)12-24)15(19-8-5-9-29-19)10-21(28)26(17)23-16(13-25)14-6-3-4-7-20(14)30-23/h5,8-9,15H,3-4,6-7,10-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGBDBQSGKBNNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(CC(=O)N2C3=C(C4=C(S3)CCCC4)C#N)C5=CC=CS5)C(=O)C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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